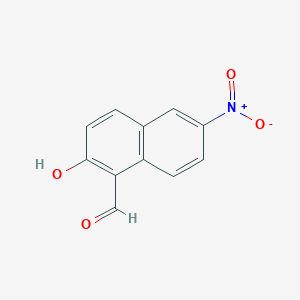

2-Hydroxy-6-nitronaphthalene-1-carbaldehyde

説明

Historical Context and Discovery

The development of this compound can be traced to the broader historical context of naphthalene chemistry, which began in earnest during the late 19th and early 20th centuries. Naphthalene derivatives have been synthesized commercially since the 19th century, primarily for use as intermediates in chemical synthesis of dyes, pesticides, and explosives. The specific compound under discussion represents a more recent addition to this family, developed as researchers sought to create functionalized naphthalene derivatives with enhanced reactivity profiles.

The systematic study of nitrated polycyclic aromatic hydrocarbons gained momentum in the mid-20th century as environmental concerns and industrial applications drove research into these compounds. Early synthesis efforts focused on creating derivatives that could serve as building blocks for more complex organic molecules, leading to the development of compounds like this compound through selective functionalization of the naphthalene ring system. The compound's synthesis became more refined as analytical techniques improved, allowing for better characterization and purification of the final product.

Research into this specific compound intensified as its potential applications in organic synthesis became apparent. The combination of hydroxyl, nitro, and aldehyde functionalities in a single molecule provided chemists with a versatile intermediate capable of participating in a wide range of chemical transformations. This versatility made it an attractive target for synthesis and a valuable tool in the development of new synthetic methodologies, contributing to its establishment as a recognized research compound in the chemical literature.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as this compound. This nomenclature clearly indicates the position and nature of each functional group: the hydroxyl group at position 2, the nitro group at position 6, and the carbaldehyde group at position 1 of the naphthalene ring system. Alternative systematic names include 6-nitro-2-hydroxynaphthalene-1-carboxaldehyde, which maintains the same positional information while using slightly different terminology for the aldehyde functionality.

The compound is registered under Chemical Abstracts Service number 53653-22-8, providing a unique identifier for database searches and regulatory purposes. Additional synonyms include 2-hydroxy-6-nitro-1-naphthaldehyde and 2-hydroxy-6-nitro-naphthalene-1-carbaldehyde, reflecting variations in naming conventions used across different chemical databases and literature sources. The InChI identifier InChI=1S/C11H7NO4/c13-6-10-9-3-2-8(12(15)16)5-7(9)1-4-11(10)14/h1-6,14H provides a standardized structural representation that enables precise identification across international databases.

From a classification perspective, this compound belongs to several important chemical categories. It is classified as a naphthalene derivative, specifically falling under the broader category of polycyclic aromatic hydrocarbons. The presence of the nitro group places it within the nitrated polycyclic aromatic hydrocarbon family, compounds known for their environmental persistence and unique chemical properties. Additionally, the hydroxyl group classifies it among the naphthols and derivatives, while the aldehyde functionality places it in the aromatic aldehyde category. This multi-category classification reflects the compound's structural complexity and diverse reactivity profile.

Table 1: Nomenclature and Identification Data for this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 53653-22-8 |

| Molecular Formula | C11H7NO4 |

| Molecular Weight | 217.18 g/mol |

| InChI Key | NSMXSOJJDHNPSX-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=C2C=O)O)C=C1N+[O-] |

Structural Significance in Naphthalene Derivatives

The structural architecture of this compound exemplifies the sophisticated functionalization possible within naphthalene-based systems. The compound's structure demonstrates how multiple functional groups can be strategically positioned to create synergistic effects that enhance both reactivity and selectivity in chemical transformations. The hydroxyl group at the 2-position creates an electron-donating influence that partially counteracts the electron-withdrawing effects of both the nitro and aldehyde groups, resulting in a balanced electronic environment that facilitates controlled reactivity.

The positioning of the nitro group at the 6-position is particularly significant from a structural perspective, as this location minimizes steric hindrance while maximizing electronic effects on the aromatic system. Research has shown that nitro groups in this position can participate in various chemical transformations, including reduction to amino groups and participation in cyclization reactions. The aldehyde functionality at the 1-position provides a reactive site for nucleophilic addition reactions and condensation chemistry, making the compound valuable as a building block for more complex structures.

Comparative analysis with related naphthalene derivatives reveals the unique properties conferred by this specific substitution pattern. Unlike simpler naphthalene derivatives such as 2-hydroxy-1-naphthaldehyde, which contains only hydroxyl and aldehyde groups, the addition of the nitro group introduces additional complexity in terms of both electronic effects and synthetic versatility. The electron-withdrawing nature of the nitro group modifies the reactivity of both the hydroxyl and aldehyde functionalities, creating opportunities for selective chemical transformations that are not possible with less substituted derivatives.

The compound's structural significance is further enhanced by its ability to participate in intramolecular hydrogen bonding, a phenomenon observed in related hydroxylated naphthalene derivatives. Studies of similar compounds have demonstrated that intramolecular hydrogen bonds between hydroxyl and carbonyl groups can significantly influence molecular stability and reactivity patterns. This structural feature not only affects the compound's physical properties but also provides opportunities for conformational control in synthetic applications, making it a valuable tool for stereoselective synthesis and molecular recognition studies.

特性

IUPAC Name |

2-hydroxy-6-nitronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-6-10-9-3-2-8(12(15)16)5-7(9)1-4-11(10)14/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMXSOJJDHNPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=O)O)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393730 | |

| Record name | 2-hydroxy-6-nitronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53653-22-8 | |

| Record name | 2-hydroxy-6-nitronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

It’s known that this compound can be used as a reference substance for drug impurities and reagents.

Mode of Action

It’s known that this compound is a key predecessor to an assortment coordinating agent and the schiff bases derived from these ligands played a unique role in the development of important biomolecules.

類似化合物との比較

The compound is compared below with structurally related naphthalene and benzene derivatives, focusing on substituent effects, molecular properties, and inferred reactivity.

Table 1: Structural and Functional Comparison

*Inferred from structural analogs.

Nitro Group vs. Methoxy/Fluoro Groups

- Nitro (-NO₂): Strong electron-withdrawing effect increases the electrophilicity of the aldehyde group in this compound, making it reactive toward nucleophiles (e.g., amines for Schiff base formation). This contrasts with the electron-donating methoxy group in the C₁₂H₁₀O₃ analog, which stabilizes the aromatic system and reduces aldehyde reactivity .

- Fluoro (-F) : While also electron-withdrawing, fluorine’s smaller size and higher electronegativity in 6-fluoronaphthalene-1-carbaldehyde result in weaker resonance effects compared to nitro. This compound lacks hydroxyl, reducing hydrogen-bonding capacity and solubility .

Hydroxyl Group

The 2-OH group in the target compound enhances solubility in polar solvents (e.g., water, alcohols) and enables chelation with metal ions, a feature absent in the fluoro and amino-nitro analogs. This property is critical for applications in catalysis or coordination chemistry.

Amino-Nitro Hybrid (1-(2-Amino-6-nitrophenyl)ethanone)

The amino group increases basicity, while the nitro group directs electrophilic substitution reactions. However, its safety data sheet highlights unverified toxicological risks, suggesting similar compounds may require rigorous hazard assessments .

Implications for Research and Industry

- Organic Synthesis: The nitro-aldehyde combination in the target compound is ideal for synthesizing heterocycles (e.g., quinoline derivatives) or photoactive materials. The methoxy analog may serve as a stable intermediate in pharmaceutical synthesis .

- Regulatory Considerations: The lack of toxicity data for 1-(2-Amino-6-nitrophenyl)ethanone underscores the need for comprehensive safety profiling of nitro-aromatic compounds .

Q & A

Q. What are the recommended safety protocols for handling 2-Hydroxy-6-nitronaphthalene-1-carbaldehyde in laboratory settings?

Answer:

- Skin Protection : Use chemically resistant gloves (e.g., nitrile) inspected prior to use. Follow proper glove removal techniques to avoid contamination .

- Respiratory Protection : Use N95 masks or fume hoods to prevent inhalation of aerosols or dust. Ensure adequate ventilation .

- Waste Management : Dispose of contaminated materials according to local regulations; avoid drain disposal. Spill kits should be accessible .

- Emergency Procedures : Immediate decontamination with water for skin/eye contact. Post-exposure medical evaluation is advised .

Q. How can researchers synthesize and purify this compound?

Answer:

- Synthesis : Nitration of 2-hydroxynaphthalene-1-carbaldehyde using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions. Monitor reaction progress via TLC .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the nitro-substituted product. Confirm purity via HPLC or GC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., hydroxyl and nitro group positions). Compare chemical shifts with analogous naphthalene derivatives .

- IR Spectroscopy : Identify functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, nitro group ~1520 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for nitroaromatic compounds like this compound?

Answer:

- Data Validation : Cross-reference in vitro (e.g., Ames test) and in vivo (rodent studies) toxicity results. Address discrepancies by controlling variables like solvent choice or metabolic activation .

- Mechanistic Studies : Use molecular docking to assess interactions with DNA or proteins, clarifying mutagenic potential. Compare with structurally similar compounds (e.g., 8-Hydroxynaphthalene-1-carboxaldehyde) .

- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., purity, storage conditions) influencing toxicity outcomes .

Q. What advanced analytical methods are suitable for detecting environmental traces of this compound?

Answer:

- HPLC-UV/Vis : Optimize mobile phase (e.g., acetonitrile/0.1% TFA) for separation of nitroaromatic derivatives. Use λ = 254 nm for detection .

- LC-MS/MS : Employ electrospray ionization (ESI) in negative ion mode for high sensitivity. Quantify using isotope-labeled internal standards .

- Environmental Sampling : Solid-phase extraction (SPE) from water or soil, followed by derivatization (e.g., DNPH for aldehydes) to enhance detectability .

Q. How does the crystal structure of this compound derivatives inform reactivity studies?

Answer:

- X-ray Diffraction : Resolve intramolecular hydrogen bonding between hydroxyl and nitro groups, which stabilizes planar configurations and influences tautomerism .

- Reactivity Correlations : Compare crystal packing effects (e.g., π-π stacking) with reaction kinetics in solution. For example, steric hindrance from nitro groups may reduce nucleophilic substitution rates .

Q. What strategies mitigate biases in biological activity assays for this compound?

Answer:

- Blinded Experiments : Assign sample codes to prevent observer bias during cytotoxicity or enzyme inhibition assays .

- Positive/Negative Controls : Include reference compounds (e.g., 5,7-dibromo-8-hydroxynaphthalene-1-carbaldehyde) to validate assay conditions .

- Dose-Response Curves : Use logarithmic dilution series to ensure linearity and avoid false negatives from saturation effects .

Methodological Considerations

Q. How should researchers design studies to assess the environmental persistence of this compound?

Answer:

- Biodegradation Assays : Incubate with soil microbiota under aerobic/anaerobic conditions. Monitor degradation via LC-MS and quantify metabolites .

- Photolysis Studies : Exclude aqueous solutions to UV-Vis light (λ = 300–400 nm) and track nitro group reduction or aldehyde oxidation using FTIR .

- QSAR Modeling : Predict half-life and bioaccumulation potential using quantitative structure-activity relationships based on logP and molecular weight .

Q. What are the best practices for reconciling conflicting spectral data in structural elucidation?

Answer:

- Multi-Technique Validation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing keto-enol tautomers) .

- Computational Chemistry : Optimize molecular geometries using DFT (e.g., B3LYP/6-31G*) and simulate spectra for comparison with experimental results .

- Peer Review : Circulate raw data among collaborators to identify instrumental or interpretive errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。